molecular formula C16H14Br2ClN3O2 B11544007 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11544007
M. Wt: 475.6 g/mol
InChI Key: ZKQFEORZDNBXGC-WNFQYIGGSA-N
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Description

  • Preparation Methods

    • The synthesis of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide primarily involves the reaction between brominated benzene and a carbonyl imide. Here are the key steps:
      • Bromination of benzene: Bromination of benzene yields 2,6-dibromobenzene.
      • Reaction with carbonyl imide: The reaction between 2,6-dibromobenzene and a carbonyl imide (such as N-chloro-2,6-dibromoquinoneimine) leads to the formation of the target compound.
    • The detailed synthetic route and reaction conditions may vary depending on the specific method employed.
  • Chemical Reactions Analysis

      2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide: can undergo various reactions, including:

    • Common reagents include reducing agents (such as sodium borohydride) and nucleophiles (such as amines).
  • Scientific Research Applications

      Chemistry: The compound serves as a versatile reagent in organic synthesis, allowing access to various pyrrolopyridine derivatives, crown ethers, and other organic frameworks.

      Biology and Medicine: Its applications in biology and medicine are still under exploration, but its unique structure makes it interesting for potential bioactive compounds.

      Industry: It can be used in the synthesis of dyes and photosensitive materials.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an area of research. its quinone structure suggests potential redox activity and interactions with cellular components.
  • Comparison with Similar Compounds

    • Similar compounds include other quinone derivatives, such as 2,6-dibromoquinone and related chloroimides.
    • The uniqueness of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide lies in its specific combination of bromine, chlorine, and methoxy groups.

    Remember that this compound’s applications and properties are still being explored, and further research may reveal additional insights.

    Properties

    Molecular Formula

    C16H14Br2ClN3O2

    Molecular Weight

    475.6 g/mol

    IUPAC Name

    2-(2,6-dibromo-4-chloroanilino)-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide

    InChI

    InChI=1S/C16H14Br2ClN3O2/c1-24-12-4-2-10(3-5-12)8-21-22-15(23)9-20-16-13(17)6-11(19)7-14(16)18/h2-8,20H,9H2,1H3,(H,22,23)/b21-8-

    InChI Key

    ZKQFEORZDNBXGC-WNFQYIGGSA-N

    Isomeric SMILES

    COC1=CC=C(C=C1)/C=N\NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br

    Canonical SMILES

    COC1=CC=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br

    Origin of Product

    United States

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